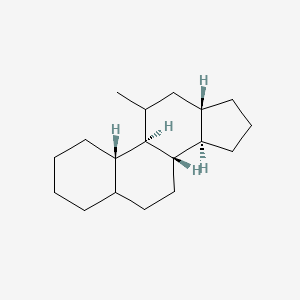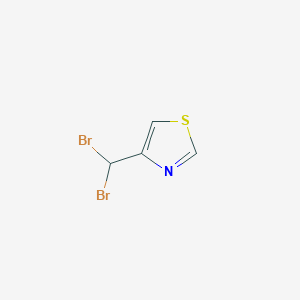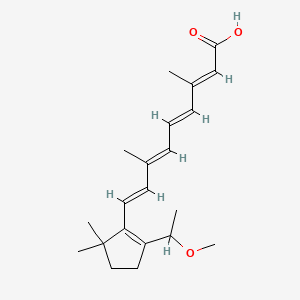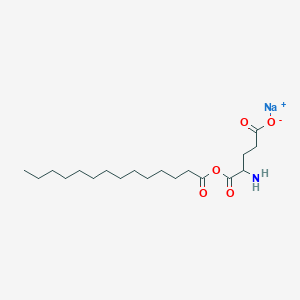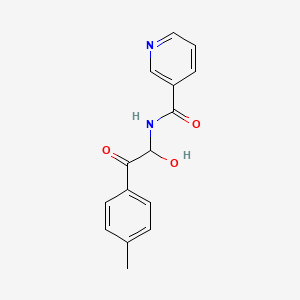
N-(1-Hydroxy-2-(4-methylphenyl)-2-oxoethyl)-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Hydroxy-2-(4-methylphenyl)-2-oxoethyl)-3-pyridinecarboxamide is an organic compound with a complex structure that includes a pyridine ring, a hydroxy group, and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-2-(4-methylphenyl)-2-oxoethyl)-3-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzaldehyde with a suitable pyridine derivative under controlled conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to rigorous quality control measures. The use of automated systems ensures consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Hydroxy-2-(4-methylphenyl)-2-oxoethyl)-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
N-(1-Hydroxy-2-(4-methylphenyl)-2-oxoethyl)-3-pyridinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-Hydroxy-2-(4-methylphenyl)-2-oxoethyl)-3-pyridinecarboxamide involves its interaction with specific molecular targets. The hydroxy and carbonyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Hydroxy-2-phenyl-2-oxoethyl)-3-pyridinecarboxamide
- N-(1-Hydroxy-2-(4-chlorophenyl)-2-oxoethyl)-3-pyridinecarboxamide
Uniqueness
N-(1-Hydroxy-2-(4-methylphenyl)-2-oxoethyl)-3-pyridinecarboxamide is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural variation can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propriétés
Numéro CAS |
42069-25-0 |
|---|---|
Formule moléculaire |
C15H14N2O3 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14N2O3/c1-10-4-6-11(7-5-10)13(18)15(20)17-14(19)12-3-2-8-16-9-12/h2-9,15,20H,1H3,(H,17,19) |
Clé InChI |
RAXGFZFBBFLLJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C(NC(=O)C2=CN=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



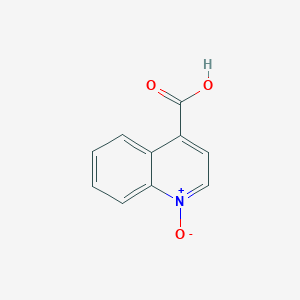


![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)
